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molecular formula C9H10BrNO4S B1271624 2-bromo-5-(dimethylsulfamoyl)benzoic Acid CAS No. 3285-51-6

2-bromo-5-(dimethylsulfamoyl)benzoic Acid

Cat. No. B1271624
M. Wt: 308.15 g/mol
InChI Key: ZZZSJGQAGWIFLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04089961

Procedure details

To 160 ml. of chlorosulfonic acid stirring at 0°-5° C. was gradually added 100.5 g. (0.33 mole) of 2-bromobenzoic acid. Stirring was continued as the temperature was allowed to increase to 25° C. The mixture was stirred and refluxed for three hours, then it was cooled and poured into ice-water. The solid was filtered and then washed with cold water until the filtrate was no longer acidic. The solid, thus isolated, was added, in portions, to 200 ml. of a 40% aqueous solution of dimethylamine. After being diluted with 500 ml. of water, the solution was made acidic with 2.5 N hydrochloric acid. Recrystallization of the precipitated solid from aqueous ethanol gave crystals of 2-bromo-5-dimethylaminosulfonylbenzoic acid, m.p. 170°-172° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.33 mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Cl[S:2]([OH:5])(=O)=[O:3].[Br:6][C:7]1[CH:15]=[CH:14][CH:13]=[CH:12][C:8]=1[C:9]([OH:11])=[O:10].[CH3:16][NH:17][CH3:18].Cl>O>[Br:6][C:7]1[CH:15]=[CH:14][C:13]([S:2]([N:17]([CH3:18])[CH3:16])(=[O:5])=[O:3])=[CH:12][C:8]=1[C:9]([OH:11])=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
Quantity
0.33 mol
Type
reactant
Smiles
BrC1=C(C(=O)O)C=CC=C1
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0°-5° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for three hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
it was cooled
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with cold water until the filtrate
CUSTOM
Type
CUSTOM
Details
The solid, thus isolated
ADDITION
Type
ADDITION
Details
was added, in portions, to 200 ml
ADDITION
Type
ADDITION
Details
After being diluted with 500 ml
CUSTOM
Type
CUSTOM
Details
Recrystallization of the precipitated solid from aqueous ethanol

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=O)O)C=C(C=C1)S(=O)(=O)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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